1-(4-Iodophenyl)sulfonylpyrrolidine
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Overview
Description
“1-(4-Iodophenyl)sulfonylpyrrolidine” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is a versatile scaffold for novel biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions . These reactions can lead to the formation of bioactive molecules with target selectivity . The reactions can also influence the biological activity of the compound .Scientific Research Applications
Sulfonyl Compounds in Therapeutics
Sulfonyl compounds, such as "1-(4-Iodophenyl)sulfonylpyrrolidine," have a broad spectrum of applications in the field of medicine due to their significant biological activities. These compounds are part of a larger class known as sulfonamides, which have been utilized as synthetic bacteriostatic antibiotics to treat bacterial infections since their discovery. Beyond their antibacterial properties, sulfonamides have found utility in various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in treatments for conditions like Alzheimer's disease and cancer. The versatility of sulfonamides stems from their ability to be incorporated into drugs targeting multiple diseases, showcasing their broad therapeutic potential (Gulcin & Taslimi, 2018).
Environmental and Analytical Applications
The environmental presence and analytical detection of sulfonamides, including specific compounds like "this compound," have significant implications for environmental science and public health. Sulfonamides can enter the environment through agricultural activities, leading to microbial population changes that pose potential risks to human health. Analytical methods, such as capillary electrophoresis, have been developed to detect and analyze sulfonamides in environmental samples, ensuring the monitoring and management of their impact on ecosystems and public health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Action Environment
The stability of boronic esters, which are often used in the synthesis of pyrrolidine derivatives, can be influenced by air and moisture .
Properties
IUPAC Name |
1-(4-iodophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEWCHMKMWUJKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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